

# ASR-490: A Withaferin A-Derived Small Molecule Inhibitor Targeting Notch1 Signaling

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## Compound of Interest

Compound Name: ASR-490

Cat. No.: B14075305

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

**ASR-490** is a novel, potent small molecule inhibitor of the Notch1 signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various cancers.[1][2] This technical guide provides a comprehensive overview of **ASR-490**, with a focus on its origin, mechanism of action, and preclinical efficacy. **ASR-490** is a synthetic derivative of Withaferin A, a naturally occurring steroidal lactone found in the plant *Withania somnifera*. [1][2] By modifying the structure of Withaferin A, researchers have developed **ASR-490** as a more potent and specific inhibitor of Notch1 signaling.[1] This document details the quantitative data from preclinical studies, outlines key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

## Derivation and Synthesis

**ASR-490** is a semi-synthetic compound derived from the natural product Withaferin A (WA).[1] [2] WA belongs to a class of compounds known as withanolides, which are primarily isolated from plants of the Solanaceae family.[1] The development of **ASR-490** was based on structure-activity relationship (SAR) studies aimed at enhancing the therapeutic properties of Withaferin A, specifically its ability to inhibit Notch1 signaling.[3][4] **ASR-490** is described as a C4-acetylated analog and a 2-pyridyl ester-linked derivative of Withaferin A.[1] The synthesis of **ASR-490** has been previously reported by Tyagi et al. (2020).[3]

## Mechanism of Action

**ASR-490** exerts its biological effects by directly targeting and inhibiting the Notch1 signaling pathway.[1][2] Molecular docking studies and cellular thermal shift assays have confirmed that **ASR-490** binds to the Negative Regulatory Region (NRR) of the Notch1 receptor.[4][5] The NRR acts as an activation switch for the receptor.[4][5] By binding to this region, **ASR-490** prevents the proteolytic cleavages required for the release of the Notch1 intracellular domain (NICD), the active form of the receptor.[5][6] This inhibition is specific to Notch1, with no significant changes observed in the expression of Notch2 and Notch3.[4][7] The downstream consequences of this inhibition include the downregulation of Notch1 target genes such as HES1 and Hey1, which are critical for cell survival and proliferation.[5][6]

## Quantitative Preclinical Data

The preclinical efficacy of **ASR-490** has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of **ASR-490** in Cancer Cell Lines

Cell Line	Cancer Type	Assay	IC50 (24h)	IC50 (48h)	Citation
HCT116	Colorectal Cancer	MTT	750 nM	600 nM	<a href="#">[4]</a> <a href="#">[8]</a>
SW620	Colorectal Cancer	MTT	1.2 µM	850 nM	<a href="#">[4]</a> <a href="#">[8]</a>
ALDH+ (BCSCs)	Breast Cancer	Cell Viability	770 nM	443 nM	<a href="#">[3]</a>
CD44+/CD24 - (BCSCs)	Breast Cancer	Cell Viability	800 nM	541 nM	<a href="#">[3]</a>
ALDH- (BC cells)	Breast Cancer	Cell Viability	1.6 µM	836 nM	<a href="#">[3]</a>
Notch1/HCT16 (C4)	Colorectal Cancer	Cell Viability	800 nM	-	<a href="#">[4]</a>
Notch1/HCT16 (C5)	Colorectal Cancer	Cell Viability	1.1 µM	-	<a href="#">[4]</a>

Table 2: In Vivo Efficacy of **ASR-490** in Xenograft Models

Animal Model	Cancer Type	Dosage and Administration	Outcome	Citation
BALB/c athymic nude mice (pCMV/HCT116 and Notch1/HCT116 xenografts)	Colorectal Cancer	5 mg/kg; i.p.; thrice a week for 4 weeks	Inhibited tumor growth	<a href="#">[1]</a> <a href="#">[9]</a>
Xenograft models (ALDH- and ALDH+ tumors)	Breast Cancer	25 mg/kg; oral administration	Significantly inhibited tumor growth	<a href="#">[3]</a>

## Key Experimental Protocols

### Cell Viability Assay (MTT Assay)

The anti-proliferative effect of **ASR-490** was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** Cancer cell lines (e.g., HCT116, SW620) were seeded in 96-well plates at a specified density.
- **Treatment:** After allowing the cells to adhere overnight, they were treated with various concentrations of **ASR-490** or vehicle (DMSO) for 24 and 48 hours.
- **MTT Addition:** Following the incubation period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals.
- **Solubilization:** The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the log concentration of **ASR-490**.[\[4\]](#)

### Immunoblot Analysis

The effect of **ASR-490** on protein expression levels was assessed by immunoblotting.

- **Cell Lysis:** Cells treated with **ASR-490** or vehicle were lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the lysates was determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

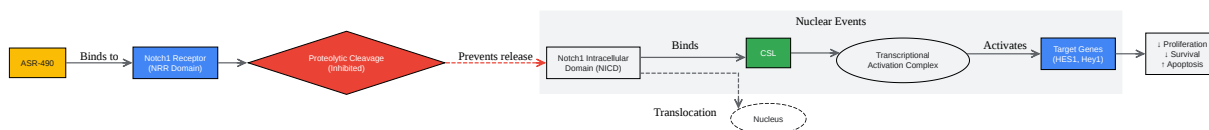
- **Protein Transfer:** The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane was incubated with primary antibodies specific for the proteins of interest (e.g., Notch1-NICD, HES1,  $\beta$ -actin).
- **Secondary Antibody Incubation:** After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.<sup>[4]</sup>

## In Vivo Xenograft Studies

The anti-tumor efficacy of **ASR-490** in vivo was evaluated using xenograft mouse models.

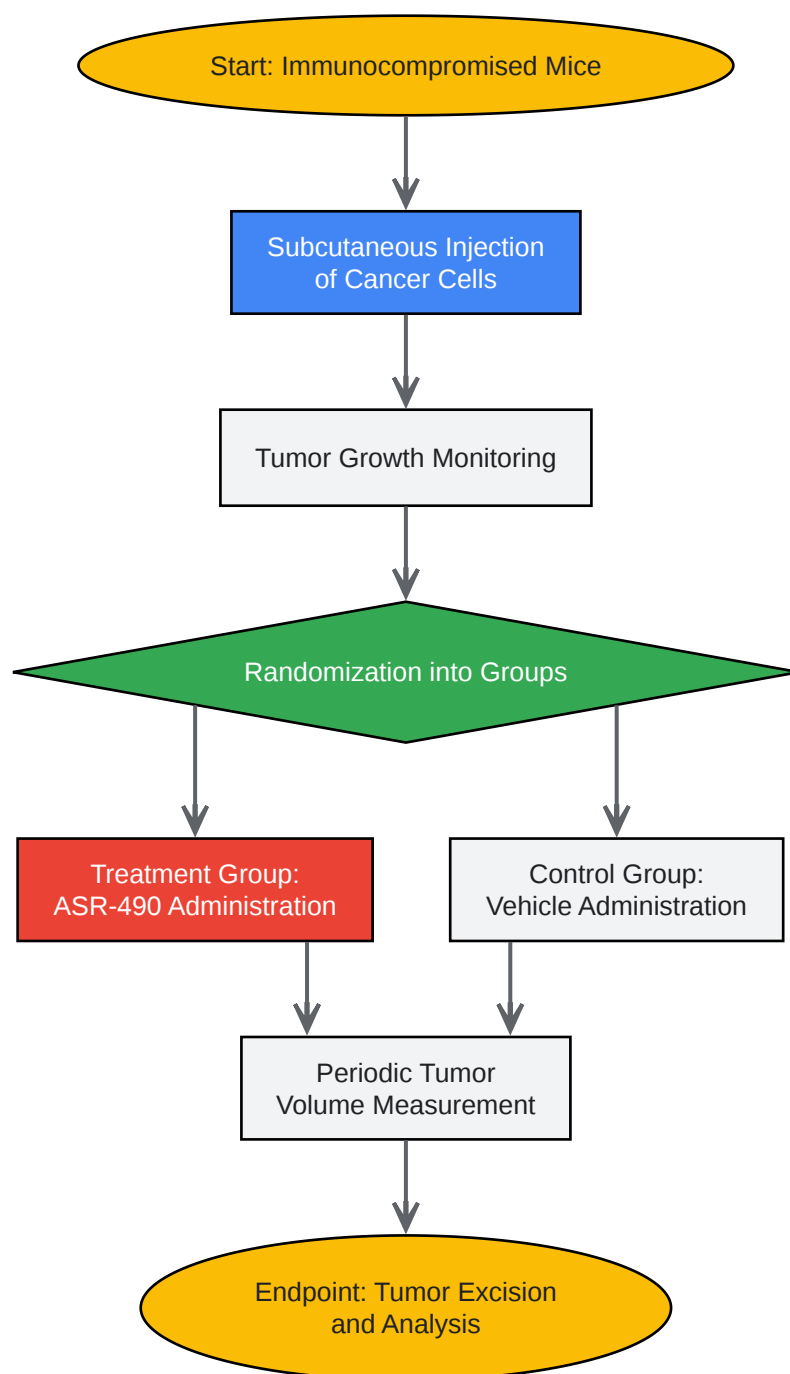
- **Cell Implantation:** Human cancer cells (e.g., HCT116) were subcutaneously injected into the flanks of immunocompromised mice (e.g., BALB/c athymic nude mice).
- **Tumor Growth Monitoring:** Tumors were allowed to grow to a palpable size, and tumor volume was monitored regularly.
- **Treatment Administration:** Once the tumors reached a certain volume, the mice were randomized into treatment and control groups. **ASR-490** was administered via intraperitoneal (i.p.) injection or oral gavage at a specified dose and schedule.
- **Tumor Measurement:** Tumor dimensions were measured periodically with calipers, and tumor volume was calculated.
- **Endpoint Analysis:** At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunoblotting, immunohistochemistry).<sup>[1][9]</sup>

# Signaling Pathways and Experimental Workflows



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Caption: **ASR-490** inhibits Notch1 signaling by binding to the NRR domain.



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Caption: Workflow for in vivo xenograft studies of **ASR-490**.

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## References

- 1. researchgate.net [researchgate.net]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
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